2,4-Bis(methylsulfonyl)benzaldehyde
Overview
Description
2,4-Bis(methylsulfonyl)benzaldehyde, also known as DBDMS, is an organic compound with the chemical formula C9H10O5S2. It contains a total of 26 bonds; 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 sulfones .
Molecular Structure Analysis
The molecular structure of 2,4-Bis(methylsulfonyl)benzaldehyde consists of 26 atoms; 10 Hydrogen atoms, 9 Carbon atoms, 5 Oxygen atoms, and 2 Sulfur atoms . It contains 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 sulfones .
Physical And Chemical Properties Analysis
2,4-Bis(methylsulfonyl)benzaldehyde has a molecular weight of 262.3 g/mol. It is stable under normal temperatures and pressures .
Scientific Research Applications
Cancer Chemotherapy
- Field : Medical Science, specifically Oncology .
- Application : 2,4-Bis(methylsulfonyl)benzaldehyde is a precursor to Benzaldehyde dimethane sulfonate (BEN, DMS612, NSC281612), a bifunctional alkylating agent currently in clinical trials .
- Method : The conversion of BEN to its carboxylic acid analogue (BA) in whole blood, but not plasma, suggests that an enzyme in RBCs may be responsible for this conversion .
- Results : The activating conversion of BEN to BA is mediated not by CYP450 enzymes or aldehyde oxidase, but by ALDH1A1. This enzyme, a potential stem cell marker, may be a candidate biomarker for clinical activity of BEN .
Anti-Inflammatory Drugs
- Field : Pharmaceutical Chemistry .
- Application : 2,4-Bis(methylsulfonyl)benzaldehyde is used in the synthesis of new 2-(4-(methylsulfonyl)phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors .
- Method : A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position was designed and synthesized .
- Results : Several compounds as 11b, 11k, 12b, and 12d showed selective inhibition to (COX-2) isozyme. Compound 11b showed the most potent (COX-2) inhibitory activity with (IC 50 = 0.10 μM) and selectivity index (SI = 134) .
Antibiotics Synthesis
- Field : Pharmaceutical Chemistry .
- Application : 2,4-Bis(methylsulfonyl)benzaldehyde is an important precursor for the synthesis of amino alcohol with applications to the synthesis of antibiotics thiamphenicol .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : Thiamphenicol is well acknowledged to possess a wide spectrum of antibacterial bioactivities .
Synthesis of Substituted Benzaldehydes
- Field : Organic Chemistry .
- Application : 2,4-Bis(methylsulfonyl)benzaldehyde is used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot reduction/cross-coupling procedure .
- Method : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
Synthesis of Benzimidazoles
- Field : Pharmaceutical Chemistry .
- Application : 2,4-Bis(methylsulfonyl)benzaldehyde is used in the synthesis of new 2-(4-(methylsulfonyl)phenyl) benzimidazoles .
- Method : A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position was designed and synthesized .
- Results : Several compounds showed selective inhibition to cyclooxygenase-2 (COX-2) isozyme .
Synthesis of Antibiotics
- Field : Pharmaceutical Chemistry .
- Application : 2,4-Bis(methylsulfonyl)benzaldehyde is an important precursor for the synthesis of amino alcohol with applications to the synthesis of antibiotics .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The synthesized antibiotics possess a wide spectrum of antibacterial bioactivities .
Synthesis of Functionalized (Benz)Aldehydes
- Field : Organic Chemistry .
- Application : 2,4-Bis(methylsulfonyl)benzaldehyde is used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot reduction/cross-coupling procedure .
- Method : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results : This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .
Safety And Hazards
Future Directions
Future research could focus on the synthesis and biological evaluation of new derivatives of 2,4-Bis(methylsulfonyl)benzaldehyde. For example, a study on the design, synthesis, and biological assessment of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors has been conducted .
properties
IUPAC Name |
2,4-bis(methylsulfonyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S2/c1-15(11,12)8-4-3-7(6-10)9(5-8)16(2,13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNVNUQDJIJRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C=O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282271 | |
Record name | Benzaldehyde, 2,4-bis(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(methylsulfonyl)benzaldehyde | |
CAS RN |
1845690-57-4 | |
Record name | Benzaldehyde, 2,4-bis(methylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2,4-bis(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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